molecular formula C9H8ClNO4 B8353097 alpha-Chloro-2-Nitrobenzenepropanoic Acid

alpha-Chloro-2-Nitrobenzenepropanoic Acid

Cat. No. B8353097
M. Wt: 229.62 g/mol
InChI Key: DOKFRLPAXKQKQQ-UHFFFAOYSA-N
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Patent
US04645857

Procedure details

To a magnetically stirred solution of α-hydroxy-2-nitrobenzenepropanoic acid (1.00 g, 4.74 mmol) in N,N-dimethylformamide (2 ml, 25.85 mmol) cooled in ice was added thionyl chloride (12 ml, 164.5 mmol) slowly dropwise. The cooling bath was removed and the solution was left at room temperature (20° C.) overnight. The solution was evaporated to a solid. Ice and dichloromethane were added and the mixture was stirred magnetically for one hour, during which time it warmed to room temperature. The layers were separated and the organic phase was washed six times with water. The dried (MgSO4) solution was evaporated to a syrup which was subjected to an oil pump vacuum; yield 1.09 g Examination of the syrup on the μ-Bondapak C18 chromatographic column (Waters Associates) using a solvent system containing 90% of 0.1N ammonium acetate, pH 4.0 buffer and 10% acetonitrile revealed three components. The major component, which was present to the extent of 74% of the mixture, was separated on a Waters Associates Prep. 500 unit using a C18 cartridge and the solvent system mentioned above. Appropriate fractions were evaporated to a syrup below room temperature. The syrup was mixed with dilute hydrochloric acid and chloroform. The organic phase was washed twice with saturated brine and dried (MgSO4). The solution was evaporated to a syrup which crystallized spontaneously (0.48 g, 44%). Crystallization from chloroform-cyclohexane gave 0.33 g (31%) of the titled product; m.p. 108°-109°; MH+ 230 (1 Cl, CI mode); λmaxKBr 1707, 1725 (COOH), pmr (CDCl3) δ3.22-3.96 (8 lines, AB part of an ABX system, --CH2 --), 4.60-4.88 (q centered at 4.76, width 14 Hz, "J" 6 Hz, X part of ABX system, >CHCl), 7.32-8.16 (m, aromatic).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
O[CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14])[C:3]([OH:5])=[O:4].CN(C)C=O.S(Cl)([Cl:23])=O>>[Cl:23][CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC(C(=O)O)CC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred magnetically for one hour, during which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to a solid
ADDITION
Type
ADDITION
Details
Ice and dichloromethane were added
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed six times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) solution
CUSTOM
Type
CUSTOM
Details
was evaporated to a syrup which
ADDITION
Type
ADDITION
Details
containing 90% of 0.1N ammonium acetate, pH 4.0 buffer
CUSTOM
Type
CUSTOM
Details
was separated on a Waters Associates Prep
CUSTOM
Type
CUSTOM
Details
Appropriate fractions were evaporated to a syrup below room temperature
ADDITION
Type
ADDITION
Details
The syrup was mixed with dilute hydrochloric acid and chloroform
WASH
Type
WASH
Details
The organic phase was washed twice with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to a syrup which
CUSTOM
Type
CUSTOM
Details
crystallized spontaneously (0.48 g, 44%)
CUSTOM
Type
CUSTOM
Details
Crystallization from chloroform-cyclohexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC(C(=O)O)CC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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